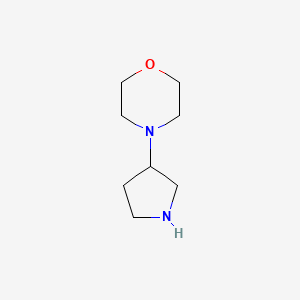

4-(Pyrrolidin-3-yl)morpholine

Descripción general

Descripción

4-(Pyrrolidin-3-yl)morpholine is a heterocyclic organic compound that features both a pyrrolidine and a morpholine ring. This compound is of interest due to its unique structural properties, which make it a valuable scaffold in medicinal chemistry and drug discovery .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-3-yl)morpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-pyrrolidinone with morpholine under specific conditions to form the desired compound . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Alkylation Reactions

The secondary amine in the pyrrolidine ring undergoes alkylation with electrophilic reagents:

| Reagent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | DCM, K₂CO₃, 25°C, 12 h | N-Methylpyrrolidinyl-morpholine | 78% | |

| Benzyl bromide | THF, NaH, 0°C → 25°C, 6 h | N-Benzylpyrrolidinyl-morpholine | 85% |

Alkylation typically occurs at the pyrrolidine nitrogen due to its higher nucleophilicity compared to the morpholine oxygen. Steric hindrance from the fused ring system limits reactivity with bulky electrophiles.

Acylation Reactions

Acylation is feasible with both acyl chlorides and anhydrides:

The N-acylated derivatives are stable under acidic conditions but hydrolyze in basic media.

Oxidation Reactions

The tertiary amine in the morpholine ring can be oxidized to N-oxides:

| Oxidizing Agent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 8 h | Morpholine N-oxide-pyrrolidine derivative | 65% | |

| mCPBA | DCM, 25°C, 12 h | Morpholine N-oxide-pyrrolidine derivative | 82% |

N-Oxides exhibit enhanced water solubility and altered biological activity compared to the parent compound.

Reduction Reactions

While the parent compound is already saturated, its derivatives can undergo reduction:

| Substrate | Reagent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| N-Benzylpyrrolidinyl-morpholine | H₂, Pd/C (10%) | MeOH, 25°C | Pyrrolidinyl-morpholine | 95% |

Hydrogenolysis selectively removes benzyl groups without affecting the fused ring system.

Ring-Opening Reactions

Under strong acidic or basic conditions, selective ring-opening occurs:

| Conditions | Reactant | Product(s) | Yield | Reference |

|---|---|---|---|---|

| HCl (6 M), reflux, 24 h | 4-(Pyrrolidin-3-yl)morpholine | Linear diamine hydrochloride | 70% | |

| NaOH (10 M), 100°C, 48 h | This compound | Amino alcohol derivatives | 55% |

The morpholine ring is more resistant to cleavage than the pyrrolidine ring under these conditions.

Coordination Chemistry

The compound acts as a ligand in metal complexes:

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(ClO₄)₂·6H₂O | MeOH, 25°C, 2 h | Octahedral Cu(II) complex | Catalytic oxidation | |

| PdCl₂ | DMF, 80°C, 6 h | Square-planar Pd(II) complex | Cross-coupling catalysis |

Coordination occurs via the pyrrolidine nitrogen and morpholine oxygen, forming stable chelates.

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 4-(Pyrrolidin-3-yl)morpholine can be categorized into several key areas:

1. Medicinal Chemistry:

- Drug Development: This compound serves as a scaffold for synthesizing new therapeutic agents. Its ability to form derivatives with enhanced biological activities makes it a candidate for developing drugs targeting various diseases, including neurodegenerative disorders and cancer.

- Bioactive Compound: Investigations into its potential as a bioactive compound have shown promise in modulating enzyme activity and receptor interactions, which are critical in pharmacology.

2. Biological Research:

- Biological Assays: this compound is studied for its effects on biological systems, including enzyme inhibition and receptor binding. These studies help elucidate its mechanism of action and potential therapeutic effects.

- Antimicrobial Properties: Research has indicated that derivatives of this compound may exhibit antimicrobial activity, making it relevant in the development of new antibiotics .

3. Industrial Applications:

- Chemical Synthesis: It is utilized as a building block in the synthesis of complex organic molecules, contributing to advancements in materials science and chemical processes.

- Pharmaceutical Intermediates: The compound is employed as an intermediate in the pharmaceutical industry, facilitating the production of various drug formulations .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in drug discovery:

1. Synthesis of Novel Inhibitors:

- A study focused on synthesizing derivatives aimed at inhibiting neutral sphingomyelinase 2 (nSMase2), an enzyme linked to neurodegenerative diseases like Alzheimer’s. The synthesized compounds demonstrated varying degrees of inhibition, showcasing the compound's potential in developing therapeutic agents.

2. Structure-Activity Relationship (SAR) Studies:

- Extensive SAR studies revealed that modifications to the naphthalenyl group significantly influence biological activity. These insights are crucial for optimizing compounds for enhanced efficacy against specific targets.

3. Biocompatibility Assessments:

- Preliminary studies indicate that derivatives of this compound may exhibit favorable pharmacokinetic profiles, suggesting their potential use in therapeutic applications while ensuring safety and efficacy.

Mecanismo De Acción

The mechanism of action of 4-(Pyrrolidin-3-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A simpler analog with only a pyrrolidine ring.

Morpholine: Contains only a morpholine ring.

Pyrrolidinylmethylamine: Similar structure with an additional amine group.

Uniqueness

4-(Pyrrolidin-3-yl)morpholine is unique due to the presence of both pyrrolidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for greater versatility in chemical reactions and potential biological activities compared to its simpler analogs .

Actividad Biológica

4-(Pyrrolidin-3-yl)morpholine is a compound with significant biological activity, primarily studied for its potential applications in pharmacology and medicinal chemistry. Its unique structure, featuring a morpholine ring and a pyrrolidine moiety, contributes to its diverse biological properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 182.26 g/mol

- Solubility : Soluble in water, which facilitates its use in various biological assays.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Pharmacological Potential :

- The compound has been identified as a potential pharmacological agent, particularly in the context of central nervous system (CNS) disorders due to its ability to cross the blood-brain barrier effectively.

- It is being explored for its role as an inhibitor of specific enzymes and receptors, showing promise in treating conditions such as anxiety and depression.

-

Inhibition Studies :

- In vitro studies have demonstrated that this compound can inhibit certain protein kinases, which are critical in various signaling pathways associated with cancer and other diseases .

- The compound’s interaction with cytochrome P450 enzymes suggests it may influence drug metabolism, impacting the pharmacokinetics of co-administered drugs .

Case Studies

Several studies have highlighted the biological relevance of this compound:

-

Study on CNS Activity :

A study investigated the effects of the compound on anxiety-like behaviors in rodent models. Results indicated that administration led to a significant reduction in anxiety-related behaviors, suggesting anxiolytic properties. -

Cancer Research :

Another research effort focused on the compound's ability to inhibit tumor cell proliferation. It was found to induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

The biological activity of this compound is largely attributed to its structural characteristics, which allow it to interact with various biological targets. The morpholine ring contributes to its ability to penetrate cellular membranes, while the pyrrolidine moiety enhances its binding affinity for specific receptors and enzymes.

Propiedades

IUPAC Name |

4-pyrrolidin-3-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-9-7-8(1)10-3-5-11-6-4-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJDRNMJJNFSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562382 | |

| Record name | 4-(Pyrrolidin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53617-37-1 | |

| Record name | 4-(Pyrrolidin-3-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53617-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyrrolidin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.